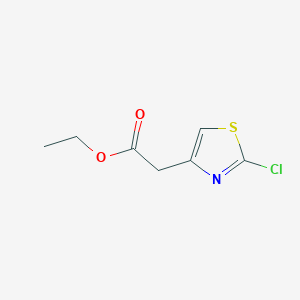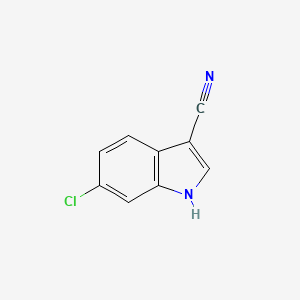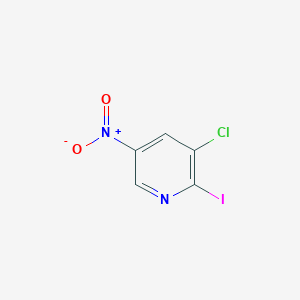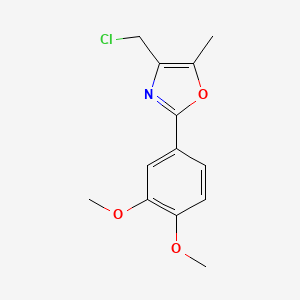![molecular formula C13H13N3S B1415241 4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol CAS No. 2173136-94-0](/img/structure/B1415241.png)
4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol
Vue d'ensemble
Description
“4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol” is a chemical compound with the CAS Number: 2173136-94-0. It has a molecular weight of 243.33 . The IUPAC name for this compound is 4,6,9-trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which are similar to the compound , has been achieved via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13N3S/c1-7-4-5-8(2)11-10(7)6-9(3)12-14-15-13(17)16(11)12/h4-6H,1-3H3, (H,15,17) .Chemical Reactions Analysis
The compound is part of a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives that have been synthesized as potential antiviral and antimicrobial agents . Some of these compounds have shown promising antiviral activity and exhibit antibacterial and/or antifungal activities .Physical and Chemical Properties Analysis
The compound has a storage temperature of 28 C . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Synthesis and Derivative Formation
New heterocyclic derivatives of quinoline, including 1,2,4-triazolo-[4,3-a]-quinolin-1-2H-thione and 1,2,4-triazol-[4,3-a]-quinolin, have been synthesized. These compounds were created by reacting quinoline-2-thiol with various reagents, leading to the formation of triazoloquinoline and tetrazoloquinoline derivatives, as well as pyrazoloquinolines and azomethines (Sharba, Hassan, & Hassan, 2016).
Antiviral and Antimicrobial Activities
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives, which are structurally similar to triazoloquinoline, have been synthesized for potential antiviral and antimicrobial applications. These compounds demonstrated antibacterial and antifungal activities against various pathogenic organisms (Henen et al., 2011).
Potential in Antidepressants
4-Amino[1,2,4]triazolo[4,3-a]quinoxalines, similar to triazoloquinoline derivatives, have been found to reduce immobility in behavioral despair models in rats, indicating potential as rapid-acting antidepressant agents. These compounds also bind to adenosine A1 and A2 receptors, suggesting a mechanism for their antidepressant effects (Sarges et al., 1990).
Anticonvulsant Applications
5-Alkoxy-[1,2,4]triazolo[4,3-a]quinoline derivatives have been developed and evaluated for their anticonvulsant activities. Some derivatives showed potent anticonvulsant properties with significant protective indices, indicating their potential use in controlling seizures (Guo et al., 2009).
Anti-Inflammatory and Antibacterial Properties
Synthesized derivatives of 9-aryl-6-(3-methylphenyl)[1,2,4]triazolo[4,3-a]quinolines have demonstrated both antibacterial and anti-inflammatory activities. These findings suggest the dual therapeutic potential of these compounds (Srilekha et al., 2022).
Mécanisme D'action
Orientations Futures
Analyse Biochimique
Biochemical Properties
4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with DNA, potentially acting as an intercalator, which can disrupt DNA replication and transcription processes . Additionally, it may interact with specific enzymes involved in cellular metabolism, influencing their activity and stability . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to the compound’s overall biochemical activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of key signaling proteins, leading to altered cellular responses such as proliferation, apoptosis, and differentiation . Furthermore, its impact on gene expression can result in changes in the levels of specific mRNAs and proteins, thereby affecting cellular functions and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to DNA, acting as an intercalator and disrupting the normal function of the DNA molecule . This binding can inhibit the activity of DNA-dependent enzymes such as DNA polymerases and topoisomerases, leading to impaired DNA replication and transcription . Additionally, this compound may inhibit or activate specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity and influencing cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to cumulative effects on cellular processes, potentially resulting in altered cell viability and function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit therapeutic effects, such as anti-proliferative activity against cancer cells . At higher doses, it can induce toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity . These findings highlight the importance of optimizing dosage regimens for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways within cells. It interacts with enzymes and cofactors that play critical roles in cellular metabolism . For example, this compound may inhibit key metabolic enzymes, leading to altered metabolic flux and changes in metabolite levels . Additionally, it can affect the activity of enzymes involved in detoxification processes, influencing the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes, allowing it to accumulate in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of transport proteins . These factors collectively determine the localization and accumulation of the compound within the body.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its chemical properties and interactions with cellular components . Targeting signals and post-translational modifications may direct the compound to these compartments, where it can exert its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
4,6,9-trimethyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-7-4-5-8(2)11-10(7)6-9(3)12-14-15-13(17)16(11)12/h4-6H,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHCBBQWLVODKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C3=NNC(=S)N3C2=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


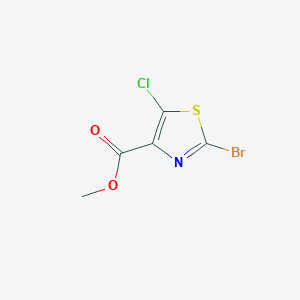
![[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine](/img/structure/B1415162.png)
![3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B1415163.png)
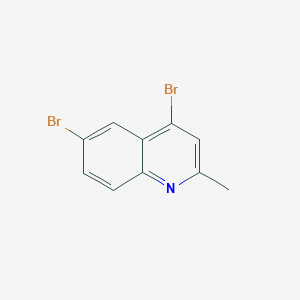

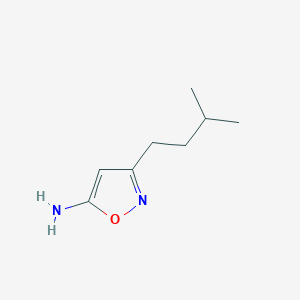

![3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1415172.png)
